molecular formula C13H10N2O2S B14231945 N-(3-cyanothiophen-2-yl)-3-methoxybenzamide CAS No. 721909-43-9

N-(3-cyanothiophen-2-yl)-3-methoxybenzamide

Cat. No.: B14231945
CAS No.: 721909-43-9
M. Wt: 258.30 g/mol
InChI Key: QFACBIKVWQVWBW-UHFFFAOYSA-N
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Description

N-(3-cyanothiophen-2-yl)-3-methoxybenzamide is a heterocyclic amide derivative. This compound is characterized by the presence of a thiophene ring substituted with a cyano group and a benzamide moiety substituted with a methoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-3-methoxybenzamide typically involves the reaction of 3-cyanothiophene-2-amine with 3-methoxybenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. These optimizations may include the use of automated reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-3-methoxybenzamide has several scientific research applications:

Mechanism of Action

The exact mechanism of action of N-(3-cyanothiophen-2-yl)-3-methoxybenzamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group can participate in hydrogen bonding, while the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-cyanothiophen-2-yl)-3-methoxybenzamide is unique due to the presence of both a cyano group and a methoxy group, which confer distinct chemical and biological properties

Properties

CAS No.

721909-43-9

Molecular Formula

C13H10N2O2S

Molecular Weight

258.30 g/mol

IUPAC Name

N-(3-cyanothiophen-2-yl)-3-methoxybenzamide

InChI

InChI=1S/C13H10N2O2S/c1-17-11-4-2-3-9(7-11)12(16)15-13-10(8-14)5-6-18-13/h2-7H,1H3,(H,15,16)

InChI Key

QFACBIKVWQVWBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N

Origin of Product

United States

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